Benzyl methyl disulfide

概要

説明

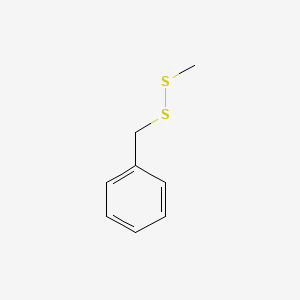

Benzyl methyl disulfide is an organic compound with the molecular formula C₈H₁₀S₂ and a molecular weight of 170.295 g/mol . It is also known by other names such as methyl phenylmethyl disulfide and disulfide, benzyl methyl . This compound is characterized by the presence of a disulfide bond (S-S) linking a benzyl group and a methyl group.

準備方法

Synthetic Routes and Reaction Conditions: Benzyl methyl disulfide can be synthesized through various methods. One common approach involves the reaction of benzyl halides with thiourea and elemental sulfur in the presence of sodium carbonate in wet polyethylene glycol (PEG 200) at 40°C . Another method includes the reaction of organic halides with sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O) in dimethyl sulfoxide (DMSO) at 60-70°C .

Industrial Production Methods: Industrial production of this compound typically involves the oxidation of thiols. This process is preferred due to its efficiency and the availability of thiols as starting materials .

化学反応の分析

Types of Reactions: Benzyl methyl disulfide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to thiols.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like thiolates (RS⁻) are employed in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted disulfides.

科学的研究の応用

Food Industry

Flavoring Agent

Benzyl methyl disulfide is primarily used as a flavoring agent in the food industry. It imparts a savory taste reminiscent of beef and chicken, making it suitable for various meat products, soups, and sauces. The typical usage levels range from 0.003 to 0.3 parts per million (ppm) in finished consumer products .

Biomarker Potential

Recent studies suggest that this compound could serve as a biomarker for the consumption of specific foods, including poultry and pork. Its presence has been detected in various food matrices, indicating its potential role in food authenticity testing .

Cosmetic Applications

Fragrance Component

In cosmetics, this compound is utilized for its aromatic properties. It is incorporated into perfumes and personal care products to enhance scent profiles. The compound's stability and volatility make it an excellent choice for fragrance formulations .

Safety and Regulatory Considerations

The use of this compound in cosmetics is regulated under safety guidelines to ensure consumer protection. Studies indicate that it poses no significant safety concerns at current levels of usage .

Pharmaceutical Research

Anticancer Properties

Research has explored the potential anticancer effects of this compound derivatives. For instance, studies have synthesized related compounds to evaluate their tumor growth inhibitory effects on cancer cell lines. These investigations highlight the compound's possible role in developing therapeutic agents against specific cancers .

Data Table: Applications Overview

| Application Area | Specific Use | Typical Concentration | Regulatory Status |

|---|---|---|---|

| Food Industry | Flavoring agent for meats and soups | 0.003 - 0.3 ppm | Approved by JECFA |

| Cosmetics | Fragrance component | Varies by formulation | Compliant with EU regulations |

| Pharmaceutical Research | Anticancer agent development | Varies | Under investigation |

Case Studies

Case Study 1: Flavor Profile Analysis

A study conducted on the flavor profile of processed meats identified this compound as a key contributor to the savory notes found in beef-flavored products. The analysis involved gas chromatography-mass spectrometry (GC-MS) techniques to quantify the compound's presence in various formulations.

Case Study 2: Cosmetic Formulation

In a comparative study of fragrance stability, this compound was evaluated alongside other aromatic compounds in lotion formulations. Results indicated that it maintained its integrity over time better than several alternatives, making it a preferred choice for long-lasting scents.

作用機序

The mechanism of action of benzyl methyl disulfide involves its ability to undergo redox reactions. The disulfide bond can be cleaved to form thiols, which can then participate in various biochemical pathways. This redox activity is crucial for its biological and chemical functions .

類似化合物との比較

Thiols: Compounds containing an -SH group, such as ethanethiol.

Sulfides: Compounds with an R-S-R’ structure, such as dimethyl sulfide.

Disulfides: Compounds with an S-S bond, such as diphenyl disulfide.

Uniqueness: Benzyl methyl disulfide is unique due to its specific combination of a benzyl group and a methyl group linked by a disulfide bond. This structure imparts distinct chemical and biological properties compared to other disulfides .

生物活性

Benzyl methyl disulfide (BMDS), with the molecular formula and CAS number 699-10-5, is an organic compound characterized by a disulfide linkage between a benzyl group and a methyl group. This compound has garnered attention in various fields, particularly in food science and pharmaceuticals, due to its distinctive biological properties. This article explores the biological activities of BMDS, including its antimicrobial, antifungal, and potential anticancer effects, supported by relevant research findings.

Research indicates that BMDS exhibits significant antimicrobial properties . The compound has been shown to inhibit the growth of various microorganisms, making it a candidate for applications in food preservation and pharmaceuticals. The mechanism involves the disruption of lipid biosynthesis in bacteria through interaction with thiol-containing enzymes, which are essential for microbial growth .

Research Findings

- Inhibition of Bacterial Growth : Studies have demonstrated that BMDS effectively inhibits bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) for these bacteria are reported to be around 16–32 μg/mL .

- Antifungal Activity : While BMDS shows lower antifungal activity compared to its antibacterial properties, it has been tested against Candida albicans, yielding varying degrees of effectiveness depending on the concentration used .

Summary Table of Antimicrobial Activity

| Microorganism | Activity Type | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 16–32 |

| Pseudomonas aeruginosa | Antibacterial | 16–32 |

| Candida albicans | Antifungal | Varies |

Potential Anticancer Effects

Emerging research suggests that BMDS may possess anticancer properties . Although the exact mechanisms remain under investigation, preliminary studies indicate that BMDS can induce apoptosis in cancer cells and may modulate cellular signaling pathways related to cancer progression .

Case Studies

- Cell Line Studies : In vitro studies have shown that BMDS can inhibit the proliferation of certain cancer cell lines. For instance, tests on breast cancer cell lines have indicated a significant reduction in cell viability upon treatment with BMDS.

- Mechanistic Insights : The compound's ability to interact with thiol groups in proteins suggests potential pathways through which it may exert cytotoxic effects on cancer cells, although further research is required to elucidate these mechanisms fully .

Safety and Toxicity

While BMDS shows promising biological activities, safety assessments are crucial for its application in food and pharmaceuticals. Reports indicate that it can act as an irritant at higher concentrations; thus, understanding its toxicity profile is essential for safe usage .

Summary Table of Safety Profile

| Parameter | Value |

|---|---|

| Irritation Potential | Yes (at high doses) |

| LD50 (rat) | Not extensively studied |

特性

IUPAC Name |

(methyldisulfanyl)methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10S2/c1-9-10-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYGPVZOBBHKLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSSCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061021 | |

| Record name | Disulfide, methyl phenylmethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

195.00 to 197.00 °C. @ 760.00 mm Hg | |

| Record name | Benzyl methyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040590 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water | |

| Record name | Methyl benzyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/475/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.840 (d20/4) | |

| Record name | Methyl benzyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/475/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

699-10-5 | |

| Record name | Benzyl methyl disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=699-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl methyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000699105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disulfide, methyl phenylmethyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disulfide, methyl phenylmethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl methyl disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.753 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL METHYL DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q451CNJ59W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Benzyl methyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040590 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

61.00 to 62.00 °C. @ 760.00 mm Hg | |

| Record name | Benzyl methyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040590 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。